Cas no 1225734-71-3 (3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

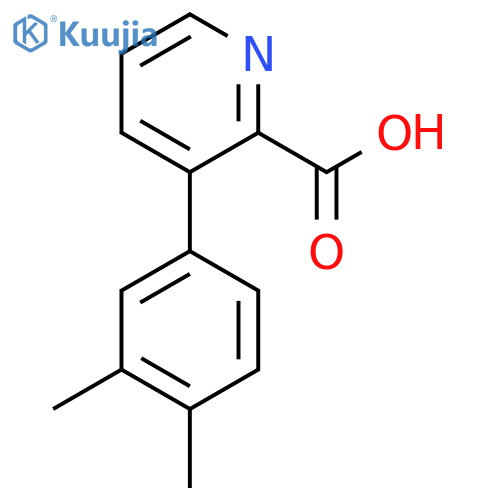

1225734-71-3 structure

商品名:3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

CAS番号:1225734-71-3

MF:C14H13NO2

メガワット:227.258523702621

MDL:MFCD16314265

CID:4780556

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid

- 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

-

- MDL: MFCD16314265

- インチ: 1S/C14H13NO2/c1-9-5-6-11(8-10(9)2)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)

- InChIKey: RTJXRFWBNBOFDT-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(=CC=CN=1)C1C=CC(C)=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 50.2

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 197243-2.500g |

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid, 95% |

1225734-71-3 | 95% | 2.500g |

$1733.00 | 2023-09-07 |

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1225734-71-3 (3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 307-59-5(perfluorododecane)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量